Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

Description

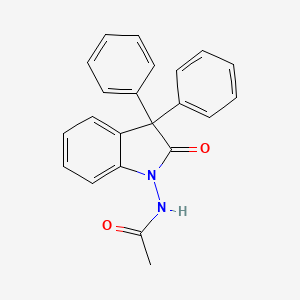

Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)- (CAS: 61458-21-7) is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with two phenyl groups at the 3-position and an acetamide group at the 1-position. Its molecular formula is C25H24N2O2, with a molecular weight of 384.47 g/mol . Key physical properties include a melting point of 194–195 °C (ethanol recrystallization), a predicted density of 1.23 g/cm³, and a polar surface area (PSA) of 49.41 Ų, indicating moderate solubility in polar solvents . The compound’s structure is characterized by a planar indole ring system fused with a diketone moiety, stabilized by intramolecular hydrogen bonding and π-π stacking interactions between the phenyl substituents .

Properties

CAS No. |

61458-12-6 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(2-oxo-3,3-diphenylindol-1-yl)acetamide |

InChI |

InChI=1S/C22H18N2O2/c1-16(25)23-24-20-15-9-8-14-19(20)22(21(24)26,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,25) |

InChI Key |

SSRRBDGPOFQXOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,3-Diphenyl-2,3-dihydro-2-oxoindole Intermediate

- Step 1: Formation of 3,3-diphenyl-2,3-dihydro-2-oxoindole

This intermediate is commonly prepared by condensation of an appropriate aniline derivative with benzil or benzoin derivatives under acidic or basic catalysis, followed by cyclization to form the indole-2-one structure with diphenyl substitution at the 3-position.- Typical conditions: reflux in polar solvents such as ethanol or acetic acid, with acid catalysts like polyphosphoric acid or Lewis acids.

- Reaction monitoring by TLC and purification by recrystallization or chromatography.

N-Acylation to Introduce the Acetamide Group

- Step 2: Acetylation of the Indole Nitrogen

The 3,3-diphenyl-2,3-dihydro-2-oxoindole is subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the N-acetyl derivative.- Reaction conditions: typically carried out at 0–25 °C to avoid side reactions.

- The reaction proceeds via nucleophilic attack of the indole nitrogen on the acylating agent.

- Purification is achieved by extraction and recrystallization.

Alternative One-Pot or Multi-Component Synthesis Approaches

Recent advances in synthetic methodologies have introduced one-pot or multi-component reactions to streamline the synthesis of acetamide-indole derivatives:

One-Pot Cyclization and Acylation

Some protocols combine the cyclization of the indole ring and the acylation step in a single reaction vessel, reducing purification steps and improving yield.- Catalysts such as Lewis acids or organocatalysts may be employed.

- Solvents like DMF or DMSO are used to facilitate the reaction.

Use of Imidazolidinone Intermediates

Related compounds have been synthesized via imidazolidinone intermediates, which can be converted to acetamide derivatives through subsequent functional group transformations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Indole core formation | Aniline derivative + benzil, acid catalyst | Ethanol/Acetic acid | Reflux (80–110 °C) | 4–8 h | 60–75 | Acid catalysis promotes cyclization |

| 2. N-Acylation | Acetic anhydride or acetyl chloride + base | Pyridine or dichloromethane | 0–25 °C | 1–3 h | 70–85 | Controlled temperature avoids over-acylation |

| 3. One-pot synthesis (optional) | Multi-component reagents + catalyst | DMF/DMSO | 60–80 °C | 2–4 h | 65–80 | Streamlined process, catalyst-dependent |

Purification and Characterization

- Purification is typically performed by recrystallization from ethanol or ethyl acetate or by column chromatography using silica gel.

- Characterization includes:

- NMR Spectroscopy (1H, 13C) to confirm the indole and acetamide moieties.

- IR Spectroscopy to identify characteristic amide carbonyl (around 1650–1700 cm⁻¹) and indole NH signals.

- Mass Spectrometry for molecular weight confirmation.

- Elemental Analysis to verify purity and composition.

Research Findings and Comparative Analysis

- The acetamide substitution on the indole nitrogen enhances solubility and biological activity, as demonstrated in related compounds with antimicrobial and anticancer properties.

- The diphenyl substitution at the 3-position stabilizes the indole ring and influences the compound’s binding affinity to biological targets.

- Optimization of reaction conditions, such as temperature and solvent choice, significantly affects yield and purity.

- One-pot methods offer advantages in efficiency but require careful catalyst and reagent selection to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Stepwise synthesis | Separate indole formation and N-acylation | High control, well-established | Multi-step, longer time | 60–85 |

| One-pot synthesis | Combined cyclization and acylation | Time-saving, fewer purifications | Catalyst sensitivity, optimization needed | 65–80 |

| Imidazolidinone intermediate route | Intermediate formation followed by acetamide conversion | Access to diverse derivatives | More complex intermediates | 55–75 |

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide has found applications in several scientific research areas:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its indolinone core is a common motif in kinase inhibitors, which are important in cancer therapy.

Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. The indolinone core can mimic the natural substrate of these enzymes, leading to competitive inhibition. The diphenyl groups and the acetamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole-Based Acetamides

Key Observations :

- The target compound ’s 3,3-diphenyl substituents confer significant steric bulk, enhancing thermal stability (melting point ~194–195 °C) compared to analogues like the N,N-dimethyl variant (lower melting points due to reduced rigidity) .

- Thiazolidinone- and hydrazone-containing derivatives (e.g., ) exhibit enhanced electrophilicity and metal-binding capacity, making them candidates for antimicrobial or anticancer applications.

- Substituents like 2-methylpropyl () or N,N-dimethyl groups () reduce polarity, increasing solubility in organic solvents but decreasing crystallinity.

Key Observations :

- The target compound’s synthesis () employs mild conditions (room temperature, 4 h) with o-toluidine as a base, contrasting with the oxadiazole derivatives (), which require NaH and elevated temperatures.

- Hydrazone-linked analogues () necessitate oxime intermediates, introducing additional steps but enabling functionalization for bioactivity.

Crystallographic and Computational Insights

- The target compound’s crystal packing (predicted via SHELX refinements ) is dominated by C–H···O and π-π interactions, stabilizing the dihydroindole core .

- DFT studies on hydroxyimino derivatives () confirm planarity of the indole-acetamide backbone, with bond lengths (e.g., C(9)–N(1) = 1.376 Å) matching experimental XRD data .

Biological Activity

Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-, is a synthetic organic compound belonging to the indole derivative family. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C23H20N2O2

- CAS Number : 61458-23-9

- Structure : The compound features a core indole structure substituted with acetamide and phenyl groups, which are essential for its biological activity.

The biological activity of Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)- can be attributed to its interaction with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and other metabolic processes, leading to potential anticancer effects.

- Antimicrobial Activity : It has shown promise in inhibiting the growth of various bacterial and fungal strains by disrupting their cellular functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The following table summarizes key findings regarding its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Strong antibacterial effect |

| Escherichia coli | 0.25 μg/mL | Moderate antibacterial effect |

| Candida albicans | 16.69 - 78.23 μM | Moderate antifungal effect |

| Pseudomonas aeruginosa | 13.40 - 137.43 μM | Variable effectiveness |

These results indicate that Acetamide exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and certain fungi such as Candida albicans .

Case Studies

- Antibacterial Evaluation : A study conducted on various derivatives of indole compounds demonstrated that Acetamide effectively reduced biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin in certain assays . The study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of Acetamide on cancer cell lines. The results indicated that the compound exhibited low cytotoxicity with an IC50 value greater than 60 μM, suggesting a favorable safety profile for further development in cancer therapeutics .

Research Findings

Research has shown that Acetamide derivatives can act synergistically with established antibiotics to enhance their efficacy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.